molecular formula C5H8F2O2 B2984154 2-(2,2-Difluorocyclopropoxy)ethan-1-ol CAS No. 1955499-83-8

2-(2,2-Difluorocyclopropoxy)ethan-1-ol

Cat. No.: B2984154
CAS No.: 1955499-83-8
M. Wt: 138.114
InChI Key: GHICVYMOCZKQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluorocyclopropoxy)ethan-1-ol is a chemical compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol It is characterized by the presence of a difluorocyclopropyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropoxy)ethan-1-ol typically involves the reaction of 2,2-difluorocyclopropylmethanol with ethylene oxide under basic conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,2-difluorocyclopropoxy)acetaldehyde or 2-(2,2-difluorocyclopropoxy)acetic acid.

    Reduction: Formation of 2-(2,2-difluorocyclopropoxy)ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,2-Difluorocyclopropoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropoxy)ethan-1-ol involves its interaction with specific molecular targets. The difluorocyclopropyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, further modulating its activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluorocyclopropyl)ethanol: Similar structure but lacks the ethoxy group.

    2-(2,2-Difluoroethoxy)ethanol: Similar structure but with an ethoxy group instead of a cyclopropyl group.

Uniqueness

2-(2,2-Difluorocyclopropoxy)ethan-1-ol is unique due to the presence of both a difluorocyclopropyl group and an ethan-1-ol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c6-5(7)3-4(5)9-2-1-8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHICVYMOCZKQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.